6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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Overview
Description
6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a chemical compound with the CAS Number: 145348-28-3. It has a molecular weight of 198.17 and is commonly stored at room temperature . The compound is typically in powder form .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Conformational Analysis
6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is related to the 2,3,4,5-tetrahydro-1-benzoxepin family. A study on the conformational analysis of 3-substituted derivatives of this compound revealed that they exist primarily in chair forms, with some adopting twist-boat conformations. This analysis helps understand the structural behavior of these compounds in different solvent systems (Lachapelle & St-Jacques, 1987).
Synthesis and Applications
Research shows various methods of synthesizing benzofurans and benzoxepin-diones, including 2,3,4,5-tetrahydro-1-benzoxepin derivatives. These methods are critical in creating compounds for different scientific applications, ranging from material science to pharmacology (Suzuki et al., 1992).
X-ray Diffraction Data
Studies have been conducted on the synthesis of compounds similar to this compound, providing X-ray diffraction data that is vital for understanding their crystalline structures. This information is crucial in material science and pharmaceutical research (Macías et al., 2011).
Pharmaceutical Research
One-pot synthesis methods have been developed for creating amino-substituted benzoxepines, a class to which this compound belongs. These methods are significant for developing new pharmacologically active compounds (Calder et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-6-4-7(12)10-8(13)2-1-3-14-9(10)5-6/h4-5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIKURZNKXRZJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2F)F)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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